molecular formula C5H8Cl2O3 B2475919 Bis(1-chloroethyl) carbonate CAS No. 50594-97-3

Bis(1-chloroethyl) carbonate

Cat. No.: B2475919
CAS No.: 50594-97-3
M. Wt: 187.02
InChI Key: MZFKWPWFMYRWPP-UHFFFAOYSA-N
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Description

Bis(1-chloroethyl) carbonate is an organic compound with the molecular formula C5H8Cl2O3. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two 1-chloroethyl groups attached to a carbonate moiety, making it a versatile reagent in organic synthesis.

Scientific Research Applications

Bis(1-chloroethyl) carbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: this compound is used in the production of polymers and as a cross-linking agent in the manufacture of resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-chloroethyl) carbonate typically involves the reaction of 1-chloroethanol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2CH3CHClOH+COCl2CH3CHClOCOOCHClCH3+2HCl2 \text{CH}_3\text{CHClOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CHClOCOOCHClCH}_3 + 2 \text{HCl} 2CH3​CHClOH+COCl2​→CH3​CHClOCOOCHClCH3​+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 1-chloroethanol and phosgene are reacted in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1-chloroethanol and carbon dioxide.

    Decomposition: Under certain conditions, this compound can decompose to form 1-chloroethanol and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, alkoxides.

    Conditions: Reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 1-chloroethanol derivatives.

    Hydrolysis Products: 1-chloroethanol and carbon dioxide.

Comparison with Similar Compounds

    Bis(2-chloroethyl) carbonate: Similar in structure but with 2-chloroethyl groups instead of 1-chloroethyl groups.

    Bis(1-bromoethyl) carbonate: Contains bromine atoms instead of chlorine atoms.

    Bis(1-chloroethyl) ether: Similar structure but with an ether linkage instead of a carbonate linkage.

Uniqueness: Bis(1-chloroethyl) carbonate is unique due to its specific reactivity and the presence of the carbonate moiety, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, sets it apart from other similar compounds.

Properties

IUPAC Name

bis(1-chloroethyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFKWPWFMYRWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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